1,3-PBIT dihydrobromide
Overview
Description
1,3-Phenylene-bis(1,2-ethanediyl)bis-isothiourea dihydrobromide is a potent inhibitor of inducible nitric oxide synthase (iNOS). It is known for its high selectivity and effectiveness in inhibiting iNOS compared to endothelial nitric oxide synthase (eNOS) and neuronal nitric oxide synthase (nNOS). The compound has a molecular formula of C12H18N4S2 • 2HBr and a molecular weight of 444.2 .
Mechanism of Action
Target of Action
1,3-PBIT dihydrobromide is a potent and selective inhibitor of inducible Nitric Oxide Synthase (iNOS) . iNOS is one of the three isoforms of Nitric Oxide Synthase (NOS), the others being neuronal NOS (nNOS) and endothelial NOS (eNOS) . These enzymes are responsible for the synthesis of nitric oxide (NO), a free radical gas involved in various physiological processes such as blood pressure homeostasis, platelet aggregation, neurotransmission, and immunological defense mechanisms .
Mode of Action
This compound interacts with iNOS by inhibiting its activity. It has a Ki value of 47 nM for iNOS, indicating a high affinity for this enzyme . In comparison, its Ki values for eNOS and nNOS are 9 μM and 0.25 μM, respectively, demonstrating its selectivity for iNOS .
Biochemical Pathways
By inhibiting iNOS, this compound reduces the production of NO . This can affect various biochemical pathways where NO plays a crucial role, such as those involved in blood pressure regulation, platelet aggregation, neurotransmission, and immune responses .
Pharmacokinetics
It is noted that its inhibition in whole cells is greatly diminished, presumably due to poor membrane permeability .
Result of Action
The inhibition of iNOS by this compound leads to a decrease in NO production . This can have various molecular and cellular effects, depending on the specific physiological context. For example, in a study involving conscious male Sprague-Dawley rats, this compound inhibited endotoxin-induced decrease in Mean Arterial Pressure (MAP), renal CYP 4A1/A3 protein level and CYP 4A activity, and increase in systemic and renal nitrite production .
Action Environment
Factors such as the presence of endotoxins and the permeability of cellular membranes can potentially influence its action .
Biochemical Analysis
Biochemical Properties
1,3-PBIT dihydrobromide interacts with iNOS and eNOS, two key enzymes in the nitric oxide synthase pathway . The nature of these interactions involves the inhibition of these enzymes, thereby reducing the production of nitric oxide .
Cellular Effects
The effects of this compound on cells are largely due to its inhibitory action on iNOS and eNOS . By inhibiting these enzymes, this compound can influence cell signaling pathways, gene expression, and cellular metabolism related to nitric oxide production .
Molecular Mechanism
The molecular mechanism of this compound involves binding to iNOS and eNOS, inhibiting their activity . This inhibition can lead to changes in gene expression related to nitric oxide production and signaling .
Temporal Effects in Laboratory Settings
It is known that its inhibitory effect on iNOS and eNOS in whole cells is greatly diminished, presumably due to poor membrane permeability .
Metabolic Pathways
This compound is involved in the nitric oxide synthase pathway, where it interacts with iNOS and eNOS
Transport and Distribution
It is known that its inhibition in whole cells is greatly diminished, presumably due to poor membrane permeability .
Subcellular Localization
Given its role as an inhibitor of iNOS and eNOS, it is likely to be found in locations where these enzymes are present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Phenylene-bis(1,2-ethanediyl)bis-isothiourea dihydrobromide involves the reaction of 1,3-phenylenediamine with ethylene isothiocyanate under controlled conditions. The reaction typically proceeds in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of 1,3-Phenylene-bis(1,2-ethanediyl)bis-isothiourea dihydrobromide follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems. The final product is typically obtained as a crystalline solid and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions
1,3-Phenylene-bis(1,2-ethanediyl)bis-isothiourea dihydrobromide primarily undergoes substitution reactions due to the presence of reactive isothiourea groups. These reactions can be facilitated by various nucleophiles, leading to the formation of substituted derivatives .
Common Reagents and Conditions
Common reagents used in the reactions of 1,3-Phenylene-bis(1,2-ethanediyl)bis-isothiourea dihydrobromide include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile, under mild to moderate temperatures .
Major Products Formed
The major products formed from the reactions of 1,3-Phenylene-bis(1,2-ethanediyl)bis-isothiourea dihydrobromide are substituted isothiourea derivatives. These products retain the core structure of the parent compound but with various functional groups attached, depending on the nucleophile used .
Scientific Research Applications
1,3-Phenylene-bis(1,2-ethanediyl)bis-isothiourea dihydrobromide has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds and as a catalyst in certain chemical reactions
Biology: Employed in studies involving nitric oxide synthase inhibition, particularly in understanding the role of nitric oxide in cellular processes
Medicine: Investigated for its potential therapeutic applications in conditions where nitric oxide plays a critical role, such as inflammation and neurodegenerative diseases
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
S-Ethylisothiourea: Another potent inhibitor of nitric oxide synthase, but with different selectivity profiles for iNOS, eNOS, and nNOS
Aminoguanidine: Known for its inhibitory effects on iNOS, but less selective compared to 1,3-Phenylene-bis(1,2-ethanediyl)bis-isothiourea dihydrobromide
L-NAME (Nω-Nitro-L-arginine methyl ester): A non-selective inhibitor of all nitric oxide synthase isoforms
Uniqueness
1,3-Phenylene-bis(1,2-ethanediyl)bis-isothiourea dihydrobromide is unique due to its high selectivity for inducible nitric oxide synthase over endothelial and neuronal nitric oxide synthase. This selectivity makes it a valuable tool in research focused on the specific inhibition of iNOS without affecting other nitric oxide synthase isoforms .
Properties
IUPAC Name |
2-[3-(2-carbamimidoylsulfanylethyl)phenyl]ethyl carbamimidothioate;dihydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4S2.2BrH/c13-11(14)17-6-4-9-2-1-3-10(8-9)5-7-18-12(15)16;;/h1-3,8H,4-7H2,(H3,13,14)(H3,15,16);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXGFTJSDASEPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CCSC(=N)N)CCSC(=N)N.Br.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Br2N4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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